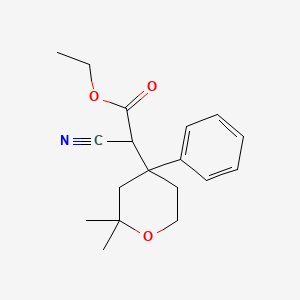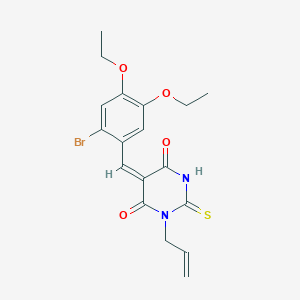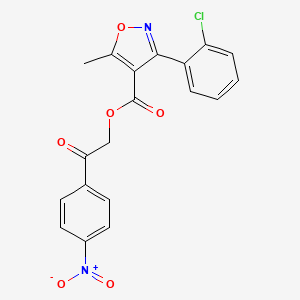
ethyl cyano(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl cyano(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetate, also known as EDTA, is a chemical compound that has been widely used in scientific research. EDTA is a complex molecule that has several unique properties that make it useful in a variety of applications. In
作用机制
The mechanism of action of ethyl cyano(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetate involves the formation of complexes with metal ions. This compound has a high affinity for metal ions, such as calcium, magnesium, and zinc, and can form stable complexes with these ions. The formation of these complexes results in the removal of metal ions from solutions, which can have a variety of effects on biological systems.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it useful in scientific research. This compound can chelate metal ions in biological systems, which can have an impact on enzyme activity, protein function, and other physiological processes. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
Ethyl cyano(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetate has several advantages for lab experiments, including its ability to chelate metal ions and its antioxidant properties. However, this compound also has some limitations, such as its potential to interfere with certain assays and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on ethyl cyano(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetate. One area of research is the development of new chelating agents that can selectively bind to specific metal ions. Another area of research is the investigation of the potential health benefits of this compound, such as its antioxidant properties. Additionally, there is a need for further research on the potential toxicity of this compound at high concentrations.
Conclusion:
This compound is a complex molecule that has several unique properties that make it useful in a variety of scientific research applications. This compound can chelate metal ions and has antioxidant properties, which can have an impact on biochemical and physiological processes. While this compound has several advantages for lab experiments, it also has some limitations and potential toxicity at high concentrations. There are several future directions for research on this compound, including the development of new chelating agents and the investigation of its potential health benefits.
合成方法
Ethyl cyano(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetate can be synthesized through a multistep process that involves several chemical reactions. The first step involves the reaction of ethyl cyanoacetate with 2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-one in the presence of a base catalyst. This reaction results in the formation of a cyanoester intermediate, which is then reacted with ethyl chloroacetate to form this compound.
科学研究应用
Ethyl cyano(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetate has been used in a wide range of scientific research applications, including analytical chemistry, biochemistry, and pharmacology. This compound is commonly used as a chelating agent, which means it can bind to metal ions and remove them from solutions. This property makes this compound useful in a variety of applications, such as the analysis of metal ions in biological samples and the purification of proteins.
属性
IUPAC Name |
ethyl 2-cyano-2-(2,2-dimethyl-4-phenyloxan-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-21-16(20)15(12-19)18(14-8-6-5-7-9-14)10-11-22-17(2,3)13-18/h5-9,15H,4,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXEKYTWINJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1(CCOC(C1)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5216761.png)

![2-[benzyl(2,6-difluorobenzyl)amino]ethanol](/img/structure/B5216778.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5216788.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B5216791.png)
![2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5216800.png)
![ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5216804.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5216808.png)
![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B5216827.png)
![4-[4-(1-piperidinylcarbonyl)benzyl]morpholine](/img/structure/B5216833.png)
![3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(2-methyl-1,3-benzothiazol-5-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B5216846.png)